molecular formula C13H13N3O3 B4884845 (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine

(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine

Cat. No. B4884845
M. Wt: 259.26 g/mol
InChI Key: MJLOCCQCXRENLP-UHFFFAOYSA-N
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Description

(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, also known as MNPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNPA has shown promise as a tool for investigating the mechanisms of various biological processes, and its unique properties make it a valuable addition to the toolkit of researchers in many fields.

Mechanism of Action

The precise mechanism of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is not yet fully understood, but it is thought to act by binding to specific receptor sites in the body and modulating the activity of various enzymes and other proteins. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a high affinity for certain receptor sites in the brain, which may explain its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, the regulation of ion channels, and the inhibition of certain neurotransmitter systems. These effects may be beneficial in the treatment of various diseases and disorders, including depression, anxiety, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is its high affinity for certain receptor sites, which makes it a valuable tool for studying the mechanisms of various biological processes. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine is also relatively easy to synthesize and modify, which allows researchers to tailor its properties to suit their specific needs. However, (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine may have limitations in terms of its stability and solubility, which can make it difficult to work with in certain lab settings.

Future Directions

There are many potential future directions for research on (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine, including the development of new therapeutic agents for various diseases and disorders. Researchers may also explore the use of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in the development of new diagnostic tools and imaging agents, as well as in the study of protein-protein interactions and other biochemical processes. As our understanding of the mechanisms of action of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine continues to grow, it is likely that new applications and uses for this compound will emerge.

Synthesis Methods

(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The exact details of the synthesis method may vary depending on the specific application, but the general process involves the coupling of a pyridine-containing molecule with a nitrophenylamine group using a suitable coupling agent. The resulting compound can then be further modified as needed to produce the desired properties.

Scientific Research Applications

(2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has been used in a variety of scientific research applications, including studies of the mechanisms of action of various biological processes. One area of particular interest is the role of (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine in modulating the activity of certain enzymes and receptors in the brain and other tissues. (2-methoxy-5-nitrophenyl)(4-pyridinylmethyl)amine has also been used in studies of protein-protein interactions, as well as in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-13-3-2-11(16(17)18)8-12(13)15-9-10-4-6-14-7-5-10/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLOCCQCXRENLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-nitro-N-(pyridin-4-ylmethyl)aniline

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